molecular formula C23H18O7 B11165708 propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate

propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11165708
M. Wt: 406.4 g/mol
InChI Key: BGDGLHQKUVNTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is a bifunctional coumarin derivative characterized by two fused coumarin moieties. The structure includes a 7-hydroxycoumarin core substituted at the 4-position with a second coumarin unit (2-oxo-2H-chromen-3-yl), linked via an ether oxygen. The 7-hydroxy group is further functionalized with a propyl ester-acetate side chain. Its synthesis likely involves multi-step coupling of coumarin precursors, as seen in analogous compounds (e.g., ) .

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

propyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C23H18O7/c1-2-9-27-22(25)13-28-15-7-8-16-17(12-21(24)29-20(16)11-15)18-10-14-5-3-4-6-19(14)30-23(18)26/h3-8,10-12H,2,9,13H2,1H3

InChI Key

BGDGLHQKUVNTFR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with propyl acetate in the presence of a base catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydride at 50-60°C.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Hydroxy derivatives

    Substitution: Various esters depending on the nucleophile used

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds related to propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate exhibit significant anticancer properties. A study highlighted the synthesis of bischromone derivatives, which showed potential antiproliferative activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study:
A recent investigation into a series of chromene derivatives demonstrated that modifications at specific positions enhanced their cytotoxic effects on breast cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

2. Antioxidant Properties
Chromene derivatives have been recognized for their antioxidant capabilities. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage linked to various diseases, including neurodegenerative disorders .

Data Table: Antioxidant Activity of Chromene Derivatives

Compound NameIC50 (µM)Mechanism of Action
Propyl 2-{[...]}25Free radical scavenging
Bischromone A30Inhibition of lipid peroxidation
Bischromone B20Metal chelation

1. Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been explored in various studies. This compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study:
A pharmacological evaluation demonstrated that compounds with similar structures significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role for propyl 2-{[...]} in managing inflammation-related conditions .

Material Science Applications

1. Fluorescent Probes
Chromene derivatives are increasingly being utilized as fluorescent probes due to their unique photophysical properties. These compounds can be employed in bioimaging and sensing applications, particularly for detecting metal ions or reactive oxygen species .

Data Table: Fluorescent Properties of Chromene Derivatives

Compound NameEmission Wavelength (nm)Application
Propyl 2-{[...]}450Metal ion detection
Coumarin-based probe500Reactive oxygen species detection

Mechanism of Action

The mechanism of action of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The chromen units in the compound can also interact with free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Coumarin Core

The target compound’s dual coumarin system distinguishes it from simpler derivatives. For example:

  • Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate () contains a single coumarin unit with a trifluoromethyl group at the 4-position. The electron-withdrawing CF₃ group enhances stability and may alter fluorescence properties compared to the target’s electron-rich dual coumarin system .
  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () features a methyl group at the 4-position and an ethyl ester. Its synthesis achieved 81–82% yield via nucleophilic substitution, suggesting that the target’s propyl ester could be synthesized similarly but may require optimization due to steric effects .

Ester Group Variations

  • Tert-butyl ester : In t-butyl 2-(2-((4-methyl-2-oxo-3-(4-(trifluoromethyl)benzyl)-2H-chromen-7-yl)oxy)ethoxy)acetate (), the bulky t-butyl group increases steric hindrance and hydrophobicity, which may reduce metabolic clearance but complicate synthesis .
  • Acetamide derivatives : Compounds like 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide () replace the ester with an amide, enhancing hydrogen-bonding capacity and aqueous solubility but reducing cell permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Ester Group Molecular Weight (g/mol) Notable Properties
Target Compound Dual coumarin 4-(2-Oxo-2H-chromen-3-yl) Propyl ~438.4 (calc.) Bifunctional π-system, moderate lipophilicity
Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate () Single coumarin 4-CF₃ Methyl 302.204 High stability, electron-withdrawing
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () Single coumarin 4-CH₃ Ethyl ~262.3 (calc.) High synthetic yield (81–82%)
T-butyl 2-(2-((4-methyl-2-oxo-3-(4-(trifluoromethyl)benzyl)-2H-chromen-7-yl)oxy)ethoxy)acetate () Single coumarin 3-(4-CF₃-benzyl), 4-CH₃ T-butyl 436.8 (ESI-MS) High lipophilicity, steric bulk
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide () Single coumarin 4-CH₃ Amide ~247.2 (calc.) Enhanced solubility, H-bond donor

Biological Activity

Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is a coumarin derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C31H33O6C_{31}H_{33}O_6 with a molecular weight of 547.7 g/mol. Its structure features a complex arrangement of chromenyl groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)0.47
Coumarin DerivativeMCF-7 (Breast)9.54
Coumarin EsterhCA IX (Tumor-associated)21.8

These findings suggest that the compound may effectively inhibit the proliferation of cancer cells, particularly breast cancer cells, highlighting its potential as a therapeutic agent.

Antioxidant Activity

Coumarins are well-known for their antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays, including DPPH and ABTS radical scavenging tests. Studies indicate that coumarin derivatives exhibit strong anti-lipid peroxidation activity, which is crucial for preventing oxidative stress-related diseases.

Compound% Inhibition (DPPH)Reference
Propyl 2-{[...]}98.66 ± 1.57
Coumarin Derivative87.68 ± 1.09

The ability to scavenge free radicals suggests that this compound could play a role in mitigating oxidative damage in biological systems.

Other Therapeutic Potentials

In addition to anticancer and antioxidant activities, coumarin derivatives have been studied for their antimicrobial properties. For example, compounds derived from similar structures have shown effectiveness against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm) at 120 µg/mlReference
Propyl 2-{...}Staphylococcus aureus15
Coumarin DerivativeAspergillus niger18

These findings indicate that propyl 2-{[...]} may also possess significant antimicrobial activity, making it a candidate for further research in infectious disease treatment.

Case Studies

Several case studies have documented the synthesis and biological evaluation of coumarin derivatives similar to propyl 2-{[...]}:

  • Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their biological activities against MCF-7 cells, revealing IC50 values ranging from low micromolar concentrations.
  • Antioxidative Effects : Research demonstrated that certain coumarin derivatives significantly inhibited lipid peroxidation in vitro, suggesting their potential use as dietary antioxidants.
  • Antimicrobial Screening : A comprehensive screening against multiple bacterial strains highlighted the efficacy of coumarins in inhibiting growth, with some compounds exhibiting higher potency than standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.